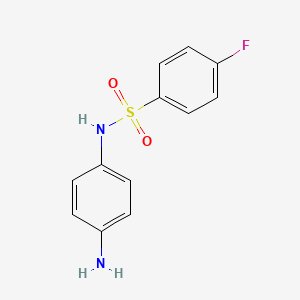

N-(4-aminophenyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-aminophenyl)-4-fluorobenzenesulfonamide (FBS) is an organic compound with a wide range of applications in scientific research. FBS is a highly versatile compound, with potential applications in biochemical and physiological studies, as well as in laboratory experiments. FBS is a relatively new compound, and research is ongoing to further investigate its potential uses.

Applications De Recherche Scientifique

- Relevance : Researchers have synthesized novel electrochromic aromatic polyimides containing pendent benzimidazole groups using N-(4-aminophenyl)-4-fluorobenzenesulfonamide derivatives. These polyimides exhibit reversible color changes upon voltage application, making them promising for electrochromic devices .

- Relevance : By incorporating N-(4-aminophenyl)-4-fluorobenzenesulfonamide derivatives, researchers have produced blue fluorescent aromatic diamines. These diamines serve as building blocks for polyimides and poly(amide-imide)s, which can be used in sensors and other optoelectronic devices .

- Relevance : Reduced mixtures of tetra(4-aminophenyl) porphyrin (TAP) and graphene oxide (TAP-rGO) have been studied. N-(4-aminophenyl)-4-fluorobenzenesulfonamide derivatives play a role in affecting rGO’s quality and carrier mobilities, which has implications for electronic devices .

Electrochromic Materials

Fluorescent Polymers for Sensing

Carrier Mobility Enhancement

Mécanisme D'action

Target of Action

Similar compounds such as benzimidazole and dapsone have been known to interact with enzymes like Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase and inhibit the synthesis of dihydrofolic acid . These enzymes play crucial roles in various biochemical pathways.

Mode of Action

For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit antimicrobial activity and a membrane perturbing mode of action .

Biochemical Pathways

Similar compounds like 4-aminobiphenyl have been known to undergo metabolic processes involving enzymes like cytochrome p450 1a2 .

Result of Action

For instance, some benzothiazole derivatives have been found to exhibit antimicrobial activity .

Propriétés

IUPAC Name |

N-(4-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMPABCBSLHARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740322.png)

![(Z)-methyl 2-(1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2740324.png)

![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2740326.png)

![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2740342.png)